5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a furan ring and substituted with a benzylpiperazine-phenylmethyl moiety. This structure combines pharmacophoric elements known for diverse biological activities, including CNS modulation and antimicrobial effects. The benzylpiperazine group is associated with receptor-binding capabilities, while the furan-thiazolo-triazole framework may enhance metabolic stability and solubility .
Properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-phenylmethyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2S/c32-25-23(34-26-27-24(28-31(25)26)21-12-7-17-33-21)22(20-10-5-2-6-11-20)30-15-13-29(14-16-30)18-19-8-3-1-4-9-19/h1-12,17,22,32H,13-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKZSFCPSUDWTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound known for its diverse biological activities. The compound features a unique thiazolo-triazole core combined with a benzylpiperazine moiety and a furan ring, contributing to its potential therapeutic applications. This article reviews the biological activity of this compound, including antimicrobial, antifungal, and anticancer properties.
Chemical Structure
The molecular formula of 5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is , with a molecular weight of approximately 471.6 g/mol. The structure includes functional groups that are critical for its biological activity.
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : The compound has shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent antibacterial activity comparable to standard antibiotics .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 32 |
Antifungal Activity
The antifungal properties of the compound have also been evaluated:
- Inhibition of Fungal Strains : It has been effective against Candida albicans, with studies reporting similar MIC values as those seen in bacterial activity .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies:
- Cell Line Testing : The compound was tested against several cancer cell lines, including A431 (human epidermoid carcinoma) and U251 (human glioblastoma). Results indicated significant cytotoxicity with IC50 values lower than those of conventional chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) |
|---|---|
| A431 | <10 |
| U251 | <20 |
The biological activity of 5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is attributed to its ability to interact with specific biological targets:
- Target Interaction : Molecular docking studies suggest that the compound binds effectively to enzymes involved in bacterial fatty acid biosynthesis (e.g., FabI), disrupting their function and leading to cell death .
Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
- Antimicrobial Efficacy : A study demonstrated that the thiazolo-triazole derivatives significantly inhibited the growth of resistant bacterial strains.
- Cytotoxicity Assessment : Research indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways.
Scientific Research Applications
Structural Overview
The compound features a thiazolo-triazole core integrated with a benzylpiperazine moiety and a furan ring. Its molecular formula is , with a molecular weight of approximately 471.6 g/mol. The unique structural elements contribute to its biological activity and therapeutic potential.
Biological Activities
1. Antimicrobial Properties
Numerous studies have highlighted the antimicrobial efficacy of thiazolo-triazole derivatives. Specifically, 5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol has demonstrated effectiveness against various pathogens:
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Candida albicans | Moderate inhibition |
| Escherichia coli | Effective at higher concentrations |
The presence of the piperazine ring enhances solubility and bioavailability, which are critical for antimicrobial activity.
2. Antifungal Properties
Similar to its antibacterial effects, this compound exhibits antifungal properties. Research indicates that derivatives can inhibit fungal growth by targeting specific cellular pathways. For example, compounds with similar structures have shown activity against Candida species and other fungi.
3. Anticancer Potential
Emerging studies suggest that thiazolo-triazole derivatives may possess anticancer properties. The mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth through various signaling pathways. The compound's structural features allow it to interact with enzymes involved in cancer progression .
Synthesis and Derivative Development
The synthesis of 5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step synthetic routes, including:
- Formation of the Thiazolo-Triazole Core : This step often utilizes coupling reactions involving precursors like furan derivatives.
- Introduction of the Piperazine Moiety : The benzylpiperazine fragment is synthesized separately and then coupled with the thiazolo-triazole core.
- Final Modifications : Additional substitutions can be made to enhance biological activity or modify pharmacokinetic properties.
The ability to synthesize various derivatives allows researchers to explore structure-activity relationships (SAR) that can lead to more potent compounds.
Case Studies and Research Findings
Research has documented several case studies focusing on the applications of this compound:
-
Antimicrobial Efficacy Study :
- A study evaluated the compound's effectiveness against resistant strains of bacteria and fungi.
- Results indicated significant inhibition rates compared to standard antibiotics.
-
Anticancer Activity Assessment :
- In vitro assays demonstrated that the compound induced apoptosis in human cancer cell lines.
- Mechanistic studies revealed downregulation of anti-apoptotic proteins.
-
Pharmacokinetic Profiling :
- Studies investigating the bioavailability and metabolic stability of the compound showed promising results for oral administration routes.
Comparison with Similar Compounds
Fluorophenyl Substitution (Compound G857-1881)
The compound 5-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol () replaces the phenyl group in the target compound with a 4-methylphenyl group and introduces a 2-fluorophenyl substituent on the piperazine.
2-Fluorophenyl Replacement (CAS 887221-77-4)
The analog 5-((4-Benzylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol () substitutes the phenyl group with 2-fluorophenyl. This modification may increase receptor affinity due to fluorine’s electronegativity, though physical property data (e.g., solubility, melting point) remain unreported .
p-Tolyl Substitution
5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol () introduces a methyl group on the phenyl ring.
Core Structure Modifications
Thiazolo-Triazol-One vs. Thiazolo-Triazol-Ol
The compound (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one () replaces the hydroxyl group (-ol) with a ketone (-one), reducing hydrogen-bonding capacity. This change may decrease solubility but improve membrane permeability .
Benzothiazole-Pyrazoline Hybrids
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole () shares a pyrazoline-benzothiazole core. While structurally distinct, such hybrids highlight the pharmacological versatility of triazole-related scaffolds, particularly in antitumor and antidepressant applications .
Thiosemicarbazide-Based Cyclization
and describe thiosemicarbazide-mediated cyclization to form triazol-thiazole hybrids. These methods emphasize the role of nucleophilic attack and cyclocondensation in constructing similar frameworks .
Q & A
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Expected Data for Target Compound | Reference Evidence |
|---|---|---|
| 1H NMR | δ 7.8–7.2 ppm (furan, phenyl); δ 3.5–2.5 ppm (N-CH2) | |
| HRMS | m/z 523.2043 ([M+H]+) | |
| Elemental Analysis | C: 68.81%, H: 5.59%, N: 13.38% |
Q. Table 2. Optimization Strategies for Synthesis Challenges
| Challenge | Solution | Reference Evidence |
|---|---|---|
| Low yield due to steric hindrance | Microwave-assisted synthesis (85% yield) | |
| Tautomerism in NMR | DFT calculations + 2D NMR (HSQC/HMBC) | |
| Solubility in bioassays | DMSO carrier (<1% v/v) + sonication |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
